1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
| Signal (ppm) | Integration | Assignment |
|---|---|---|
| 8.33 | 1H | H-2 (benzimidazole) |
| 7.85–7.45 | 4H | Aromatic protons (benzimidazole) |
| 3.84 | 3H | Methoxy (-OCH₃) |
| 2.90 | 1H | Isopropyl methine |
| 1.28 | 6H | Isopropyl methyl groups |
| 2.45 | 3H | Methyl (C4-phenyl) |
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Absorption Characteristics
| Band (cm⁻¹) | Assignment |
|---|---|
| 1350, 1160 | S=O asymmetric/symmetric stretching |
| 1590 | C=N (benzimidazole) |
| 1250 | C-O (methoxy) |
| 830 | C-H out-of-plane (aromatic) |
The strong sulfonyl stretches confirm the -SO₂- linkage, while methoxy and aromatic vibrations align with substitution patterns.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- 344.4 [M+H]⁺ (base peak).
- Major fragments:
- m/z 227: Loss of sulfonylphenyl group.
- m/z 105: Benzimidazole ring fragment.
- m/z 91: Tropylium ion (C₇H₇⁺).
Fragmentation follows α-cleavage at the sulfonyl group and retro-Diels-Alder pathways in the benzimidazole core.
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)14-10-18(17(23-4)9-13(14)3)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBIIVGANGUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnection
The target molecule comprises two primary components:
-
A 1H-benzo[d]imidazole core.
-
A 5-isopropyl-2-methoxy-4-methylphenyl sulfonyl substituent.
Retrosynthetically, the molecule can be dissected at the sulfonyl linkage, suggesting two potential routes:
-
Route A : Coupling a pre-formed benzo[d]imidazole with a substituted phenylsulfonyl chloride.
-
Route B : Constructing the benzimidazole ring on a pre-sulfonylated aryl intermediate.
Both pathways require careful optimization to avoid side reactions, particularly at the electron-rich benzimidazole nitrogen centers.
Synthesis via Sulfonylation of Benzimidazole Derivatives (Route A)
Preparation of Benzimidazole Intermediate
The benzimidazole core is typically synthesized from o-phenylenediamine derivatives. For example:
Step 1 : Cyclocondensation of o-phenylenediamine with formic acid yields 1H-benzo[d]imidazole.
Step 2 : Selective alkylation or protection of the N1 position ensures reactivity at N3 for sulfonylation.
Example Protocol:
Sulfonylation with Functionalized Aryl Sulfonyl Chlorides
The substituted phenylsulfonyl chloride must be synthesized prior to coupling.
Synthesis of 5-Isopropyl-2-Methoxy-4-Methylbenzenesulfonyl Chloride:
-
Friedel-Crafts Alkylation : Introduce isopropyl and methyl groups to a methoxy-substituted benzene.
-
Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) at 0–5°C.
-
Chlorination : React with PCl₅ to convert sulfonic acid to sulfonyl chloride.
Critical Parameters :
Coupling Reaction
Conditions :
-
Solvent : Dichloromethane (DCM) or THF.
-
Base : Triethylamine (2.5 eq) to scavenge HCl.
-
Molar Ratio : 1:1.2 (benzimidazole:sulfonyl chloride).
-
Time : 12–24 hours at room temperature.
Typical Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Modular Assembly via Sequential Functionalization (Route B)
Synthesis of Substituted Phenylsulfonyl Precursor
Step 1 : Methoxy and methyl groups are introduced via electrophilic aromatic substitution (EAS) on isopropylbenzene.
Step 2 : Sulfonation/chlorination as described in Section 2.2.
Benzimidazole Ring Construction on Sulfonylated Aryl
Key Reaction : Condensation of o-phenylenediamine with a sulfonylated aldehyde.
Protocol:
-
Aldehyde Synthesis : Oxidize a methyl group adjacent to the sulfonyl moiety using MnO₂.
-
Cyclocondensation : React aldehyde with o-phenylenediamine in acetic acid (80°C, 6 hours).
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3–4 | 4–5 |
| Overall Yield | 50–60% | 40–50% |
| Key Challenge | Sulfonyl chloride stability | Aldehyde oxidation selectivity |
| Scalability | High (batch processing feasible) | Moderate (sensitive intermediates) |
Route A is favored for industrial-scale synthesis due to higher reproducibility, while Route B offers flexibility in modifying substitution patterns late in the synthesis.
Optimization Strategies and Troubleshooting
Enhancing Sulfonylation Efficiency
Purification Challenges
-
Byproducts : Unreacted sulfonyl chloride and dialkylated impurities.
-
Solution : Gradient chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water.
Industrial-Scale Considerations
Cost Analysis
-
Route A : Higher upfront cost for sulfonyl chloride synthesis but lower operational expenses.
-
Route B : Cheaper starting materials but requires specialized equipment for aldehyde handling.
Chemical Reactions Analysis
Types of Reactions
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of imidazole derivatives, including compounds similar to 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole, as promising antiviral agents. For instance, imidazole derivatives have shown significant inhibitory effects against various viral strains, including HIV and flaviviruses like dengue and yellow fever. The structure of these compounds allows for interaction with viral proteins, inhibiting their function and replication.
Key Findings:
- Inhibition of HIV Protease: Certain imidazole derivatives have been reported to effectively inhibit HIV protease, which is crucial for the maturation of the virus .
- Activity Against Dengue Virus: New classes of imidazole derivatives demonstrated micromolar activity against dengue virus, with some compounds showing an EC50 value as low as 1.85 μM .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Imidazoles are known to disrupt tubulin polymerization, which is essential for cancer cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Research Highlights:
- Tubulin Polymerization Inhibition: Some imidazole-based compounds have shown IC50 values ranging from 80 to 200 nM against various cancer cell lines, indicating strong potential as anticancer agents .
- Selectivity Against Cancer Cells: Studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Modifications in the sulfonamide moiety or the benzimidazole ring can significantly influence the compound's potency and selectivity.
Key Insights:
- Functionalization Effects: Variations in substituents on the aromatic rings can lead to substantial changes in biological activity. For instance, electron-withdrawing groups have been shown to enhance potency against specific targets .
- Optimization for Potency: SAR studies suggest that careful modification of side chains can improve selectivity and reduce toxicity, making these compounds more suitable for therapeutic applications .
Case Studies and Experimental Evidence
Several case studies provide empirical support for the applications of this compound:
Mechanism of Action
The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to these targets, while the benzimidazole core could influence the overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzimidazole Derivatives
Key Observations :
- The target compound’s tri-substituted phenyl ring (5-isopropyl, 2-methoxy, 4-methyl) distinguishes it from simpler analogs like 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole, which lacks a phenyl-sulfonyl group .
- Substituents on the benzoimidazole core (e.g., piperidin-4-yl in ) significantly alter electronic properties and binding interactions.
Key Observations :
Key Observations :
- Methoxy and isopropyl groups may enhance blood-brain barrier penetration, as seen in acetylcholinesterase inhibitors like .
Biological Activity
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound featuring a benzimidazole core and notable substituents, including sulfonyl and methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.4 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is likely influenced by its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding to these targets, while the benzimidazole core enhances binding affinity through hydrogen bonding and hydrophobic interactions. Such interactions can modulate the activity of critical pathways involved in disease progression, particularly in cancer .
Anticancer Activity
Research has highlighted the potential of benzimidazole derivatives as anticancer agents. The electron-rich nitrogen heterocycles in benzimidazole allow for diverse weak interactions with therapeutic targets, contributing to their pharmacological profiles. Notably, compounds with similar structures have demonstrated:
- Inhibition of Topoisomerases : These compounds can act as inhibitors of DNA topoisomerases, which are essential for DNA replication and transcription .
- Cytotoxic Effects : Studies have shown that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 Value (μmol/L) | Mechanism |
|---|---|---|---|
| 1-(2-methoxy-4-methyl-5-isopropylphenyl)sulfonylbenzimidazole | K562 (leukemia) | 2.68 | Topo I inhibitor |
| 1-(2-methoxy-4-methyl-5-isopropylphenyl)sulfonylbenzimidazole | HepG2 (liver) | 8.11 | Induces apoptosis |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that benzimidazole derivatives can exhibit both antibacterial and antifungal activities. For instance, studies have reported:
- In vitro Antibacterial Activity : Against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against various fungal strains .
Study 1: Benzimidazole Derivatives as Anticancer Agents
A comprehensive study investigated a series of benzimidazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in multiple cancer cell lines through mechanisms involving topoisomerase inhibition and disruption of microtubule dynamics .
Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis was performed on various benzimidazole derivatives to determine the influence of different substituents on their biological activity. This study revealed that specific modifications to the benzimidazole core significantly enhanced anticancer potency, suggesting a pathway for optimizing drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
